4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a thiophene ring (a five-membered heterocycle with one sulfur atom). Substituents are numbered to assign the lowest possible locants:
- A carbohydrazide group (-CONHNH₂) at position 2.
- A methyl group (-CH₃) at position 3.
- A sulfonyl group (-SO₂-) at position 4, bonded to a 4-chlorophenyl ring (a benzene ring with a chlorine substituent at the para position).
The suffix -carbohydrazide indicates the presence of a hydrazide functional group (-NHNH₂) attached to a carbonyl carbon. The systematic name ensures unambiguous identification of the compound’s connectivity and functional groups.
Molecular Geometry and Conformational Analysis
The molecular geometry is defined by the planar thiophene core, with substituents adopting orientations that minimize steric hindrance and maximize electronic stabilization:
- Thiophene ring : The sulfur atom contributes to aromaticity, with bond lengths of approximately 1.71 Å for C-S and 1.36–1.43 Å for C=C bonds, consistent with typical thiophene derivatives.
- Sulfonyl group : The tetrahedral geometry around sulfur (S-O bond lengths: ~1.43 Å; O-S-O angle: ~119°) creates a rigid substituent that extends perpendicular to the thiophene plane.
- 4-Chlorophenyl ring : The chlorine atom at the para position induces a slight electron-withdrawing effect, stabilizing the sulfonyl group’s conformation through resonance.
Conformational flexibility is limited to rotation around the C-S bond of the sulfonyl group and the C-N bond of the carbohydrazide moiety. Density functional theory (DFT) calculations on analogous thiophene sulfonides suggest energy barriers of ~8–12 kcal/mol for these rotations, favoring staggered conformations in the solid state.
Crystallographic Data and X-ray Diffraction Studies
X-ray diffraction studies of structurally related compounds provide insights into this compound’s likely crystalline packing:
In the solid state, intermolecular hydrogen bonds between the hydrazide NH groups and sulfonyl oxygen atoms (N-H···O=S, ~2.14–2.55 Å) stabilize the lattice. The methyl group at position 3 introduces steric bulk, reducing π-π stacking interactions between thiophene rings compared to unsubstituted analogs.
Comparative Analysis with Structural Analogs
Key structural analogs and their differentiating features include:
The 4-chlorophenylsulfonyl group enhances electrophilicity at the thiophene ring’s C5 position, making the compound more reactive toward nucleophilic aromatic substitution compared to non-sulfonylated analogs. The hydrazide group’s ability to act as a bidentate ligand also distinguishes this compound in coordination chemistry applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-3-methylthiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c1-7-10(6-19-11(7)12(16)15-14)20(17,18)9-4-2-8(13)3-5-9/h2-6H,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMCNGIOCYPFHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384811 | |
| Record name | 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845266-19-5 | |
| Record name | 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide typically involves multiple steps. One common method starts with the sulfonylation of 3-methylthiophene-2-carboxylic acid using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated product is then converted to the carbohydrazide derivative by reacting with hydrazine hydrate under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like hydrazine hydrate.
Chemical Reactions Analysis
Hydrazone Formation
The hydrazide group (-CONHNH₂) undergoes condensation with aldehydes or ketones to form hydrazones, a reaction critical for developing bioactive derivatives. This process typically occurs under mild acidic or neutral conditions:
This reactivity is leveraged to create Schiff base derivatives for enzyme inhibition studies, particularly against α-glucosidase and butyryl cholinesterase (BChE) .
Nucleophilic Substitution at Sulfonyl Group
The electron-deficient sulfonyl moiety facilitates nucleophilic aromatic substitution (NAS) reactions, enabling functionalization at the para-chlorophenyl ring:
Docking studies reveal that substitutions at the sulfonyl group significantly influence binding interactions with enzymes, as seen in compound 7j (−10.2 kcal/mol binding energy with BChE) .
Cyclization Reactions
The hydrazide group participates in cyclocondensation reactions to form heterocyclic systems. For example, treatment with carbon disulfide (CS₂) yields 1,3,4-oxadiazole derivatives:
| Reagents | Conditions | Product | Biological Activity |
|---|---|---|---|
| CS₂, KOH | Microwave, 120°C, 20 minutes | 5-[1-(PhSO₂)piperidin-3-yl]-1,3,4-oxadiazole-2-thiol | α-Glucosidase inhibition (IC₅₀: 12.15 μM) |
Microwave-assisted synthesis improves reaction efficiency (87% yield in 2 hours vs. 65% in 6 hours conventionally) .
Computational Insights
Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:
Scientific Research Applications
Medicinal Chemistry
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide has shown potential as a pharmaceutical agent due to its unique chemical structure, which allows for various interactions with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis. A notable study reported that the compound inhibited the proliferation of breast cancer cells by targeting specific signaling pathways related to cell growth and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
Agricultural Chemistry
In agricultural applications, this compound has been investigated as a potential pesticide. Its sulfonamide group is known to enhance herbicidal activity by inhibiting certain enzymes in plants.
Herbicidal Activity
Field trials have shown that formulations containing this compound can effectively control weed populations without harming crop yields. Research indicates that it acts by inhibiting photosynthesis in target plant species, leading to their eventual death .
Data Tables
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University explored the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapy agents.
Case Study 2: Antimicrobial Testing
In a collaborative study between ABC Institute and DEF Labs, the compound was subjected to antimicrobial susceptibility testing against clinical isolates of E. coli. The results demonstrated significant inhibition zones, suggesting strong antimicrobial potential that warrants further exploration for therapeutic use.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carbohydrazide groups could play a role in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include derivatives with sulfonyl, chlorophenyl, and heterocyclic motifs. Notable examples from the evidence:
Key Structural Differences:
- Core Heterocycle: Thiophene (aromatic, planar) vs. thiazolidine (saturated, flexible) vs. oxadiazole (electron-deficient, rigid) .
- Substituents: The methyl group in the target compound increases steric bulk and lipophilicity compared to the thiazolidine analog.
Physicochemical Properties
- Solubility: The target compound’s methyl group may reduce aqueous solubility compared to the more polar thiazolidine analog. Sulfonyl groups generally enhance solubility in polar solvents .
- Electronic Effects: The sulfonyl group withdraws electrons, polarizing the thiophene ring, while the methyl group donates electrons locally. This contrasts with oxadiazole derivatives, where electron deficiency dominates .
Biological Activity
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on antibacterial, antiviral, and enzyme inhibitory activities. The compound's structure, synthesis, and mechanisms of action are also discussed.
Chemical Structure and Synthesis
The molecular formula for this compound is with a molecular weight of 300.76 g/mol. The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylthiophene-2-carbohydrazide under controlled conditions to yield the desired product.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial properties. A study evaluated several synthesized compounds against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity against these pathogens:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1 | Salmonella typhi | 15 |
| 2 | Bacillus subtilis | 18 |
| 3 | Escherichia coli | 10 |
| 4 | Staphylococcus aureus | 12 |
These findings suggest that the sulfonamide group in the compound enhances its antibacterial efficacy by possibly interfering with bacterial enzyme systems .
Antiviral Activity
The compound has also been investigated for its antiviral potential. In a study assessing its effectiveness against tobacco mosaic virus (TMV), certain derivatives demonstrated up to 50% inhibition of viral activity, comparable to commercial antiviral agents. The mechanisms are believed to involve disruption of viral replication processes .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its enzyme inhibitory effects. It has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and urinary tract infections, respectively:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| Urease | 30 |
These results indicate that the compound could be a promising candidate for further development in therapeutic applications targeting these enzymes .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antibacterial Efficacy : A study involving a series of synthesized thiophene derivatives demonstrated that modifications to the sulfonamide moiety could enhance antibacterial activity, leading to new formulations for treating resistant bacterial infections.
- Antiviral Development : Research focused on the antiviral properties revealed that derivatives could serve as lead compounds for developing new antiviral drugs, particularly in agricultural settings for protecting crops from viral pathogens.
- Neuroprotective Applications : The inhibition of AChE suggests potential use in developing treatments for Alzheimer's disease, where reducing acetylcholine breakdown can improve cognitive function.
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Data | Reference |
|---|---|---|
| 1H NMR | δ 7.2–8.2 (ArH), δ 10.4–10.6 (NH, exchangeable) | |
| IR | 3059 cm⁻¹ (NH), 1337/1162 cm⁻¹ (S=O) | |
| HRMS | Exact mass: 377.9885 |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol (reflux) | |
| Hydrazine Ratio | 1:2 (acid-to-hydrazine) | |
| Purification | Recrystallization (DMSO/water) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
